3-(4-Iodophenyl)propan-1-amine
Overview
Description
3-(4-Iodophenyl)propan-1-amine is an organic compound with the molecular formula C₉H₁₂IN It is characterized by the presence of an iodine atom attached to the para position of a phenyl ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenyl)propan-1-amine can be achieved through several methods. One common approach involves the iodination of 3-phenylpropan-1-amine. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:
- Dissolve 3-phenylpropan-1-amine in an appropriate solvent such as acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Iodophenyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 3-(4-Azidophenyl)propan-1-amine.
Oxidation: 3-(4-Iodophenyl)propan-1-imine.
Reduction: 3-(4-Cyclohexyl)propan-1-amine.
Scientific Research Applications
3-(4-Iodophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound can be used to study the effects of halogenated amines on biological systems. It may serve as a precursor for radiolabeled compounds used in imaging studies.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can enhance the compound’s binding affinity to certain molecular targets, thereby increasing its potency and selectivity.
Comparison with Similar Compounds
- 3-(4-Bromophenyl)propan-1-amine
- 3-(4-Chlorophenyl)propan-1-amine
- 3-(4-Fluorophenyl)propan-1-amine
Comparison:
Uniqueness: The presence of the iodine atom in 3-(4-Iodophenyl)propan-1-amine makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine analogs. This reactivity can be advantageous in certain synthetic applications.
Properties: Iodine is larger and more polarizable than bromine, chlorine, and fluorine, which can influence the compound’s physical and chemical properties, such as solubility and melting point.
Properties
IUPAC Name |
3-(4-iodophenyl)propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVIPCUXBHUAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313198 | |
Record name | 4-Iodobenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208259-51-2 | |
Record name | 4-Iodobenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208259-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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